3-Nitrobenzimidamide
Overview
Description
3-Nitrobenzimidamide, also known as 3-Nitrobenzamidine or m-Nitrobenzamidine, is a chemical compound with the molecular formula C7H7N3O2 . It has a molecular weight of 165.15 g/mol . It is also identified by the CAS number 3459-99-2 .
Molecular Structure Analysis
The IUPAC name for 3-Nitrobenzimidamide is 3-nitrobenzenecarboximidamide . The InChI string representation is InChI=1S/C7H7N3O2/c8-7(9)5-2-1-3-6(4-5)10(11)12/h1-4H,(H3,8,9)
. The Canonical SMILES representation is C1=CC(=CC(=C1)N+[O-])C(=N)N
.
Physical And Chemical Properties Analysis
3-Nitrobenzimidamide has a molecular weight of 165.15 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass are 165.053826475 g/mol . The topological polar surface area is 95.7 Ų . The heavy atom count is 12 . The complexity, computed by Cactvs, is 199 .
Scientific Research Applications
Imaging and Tracking in Biological Systems : Nitro compounds like CORM-3 are used in biological imaging. A study developed a near-infrared (NIR) fluorescent probe based on the unique fluorescent QCy7, which responds rapidly, selectively, and sensitively to CORM-3. This probe aids in tracking and studying CORM-3 in living cells and mice, indicating its effectiveness in biological imaging (Zhou et al., 2021).
Studying ATP-Dependent Biological Systems : 2-Nitrobenzyl derivatives, similar in structure to 3-Nitrobenzimidamide, have been used as photolabile protecting groups in chemistry and for kinetic studies of biological systems. For instance, "caged ATP" was synthesized using 2-nitrobenzyl derivatives and used for structural and kinetic studies in biology (Mccray et al., 1980).
Environmental and Agricultural Research : 3-Nitrooxypropanol, another nitro compound, was studied for its effects on methane emission, milk production, and composition in dairy cows. This compound demonstrated the potential for reducing methane emissions without affecting milk yield, indicating its usefulness in environmental and agricultural research (Melgar et al., 2020).
Medical Research - HIV Treatment : 3-Nitrosobenzamide, structurally similar to 3-Nitrobenzimidamide, has been shown to inhibit the infection of human immunodeficiency virus type 1 in cultured human lymphocytes. The study indicated that this compound could interrupt the synthesis of proviral DNA during the virus life cycle, suggesting potential applications in HIV treatment (Rice et al., 1993).
Cancer Research : Compounds like 3-Nitrobenzanthrone have been identified as potent mutagens and suspected human carcinogens. Studies on these compounds have contributed to understanding their mutagenic and carcinogenic properties, which is vital in cancer research (Enya et al., 1997).
Safety And Hazards
3-Nitrobenzimidamide is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
3-nitrobenzenecarboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2/c8-7(9)5-2-1-3-6(4-5)10(11)12/h1-4H,(H3,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAAYGBNLZPDGJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
56406-50-9 (mono-hydrochloride) | |
Record name | 3-Nitrobenzamidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003459992 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80188153 | |
Record name | 3-Nitrobenzamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80188153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitrobenzimidamide | |
CAS RN |
3459-99-2 | |
Record name | 3-Nitrobenzamidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003459992 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Nitrobenzamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80188153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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